

Structural Mechanism of Slow Binding

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SCH772984

Cat. No.: S548773

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The slow binding kinetics of **SCH772984** are directly linked to a unique, inhibitor-induced conformational change in ERK1/2.

Feature	Description
Binding Mode	Novel, hybrid mode; not classical Type-I or Type-II [1]
Key Induced Change	Novel binding pocket from inactive P-loop conformation & outward tilt of helix α C [1] [2] [3]
Primary Consequence	Created binding pocket accommodates piperazine-phenyl-pyrimidine moiety [1]
P-loop Conformation	Tyrosine 36 (Y36) flips into ATP site, distorting P-loop [1]
Kinase State	DFG motif "in", salt bridge active, but P-loop conformation incompatible with ATP binding (inactive) [1]

These structural changes are associated with **slow inhibitor off-rates**, meaning the inhibitor dissociates from its target very slowly, leading to prolonged target engagement both in biochemical and cellular settings [1] [3].

Quantitative Binding and Selectivity Data

SCH772984 is a potent and highly selective ATP-competitive inhibitor of ERK1 and ERK2.

Property	Value
IC ₅₀ for ERK1	2.7 - 8.3 nM [1]
IC ₅₀ for ERK2	1 - 4 nM [1] [4] [5]

The table below shows its selectivity profile against known off-target kinases, which are inhibited much less potently.

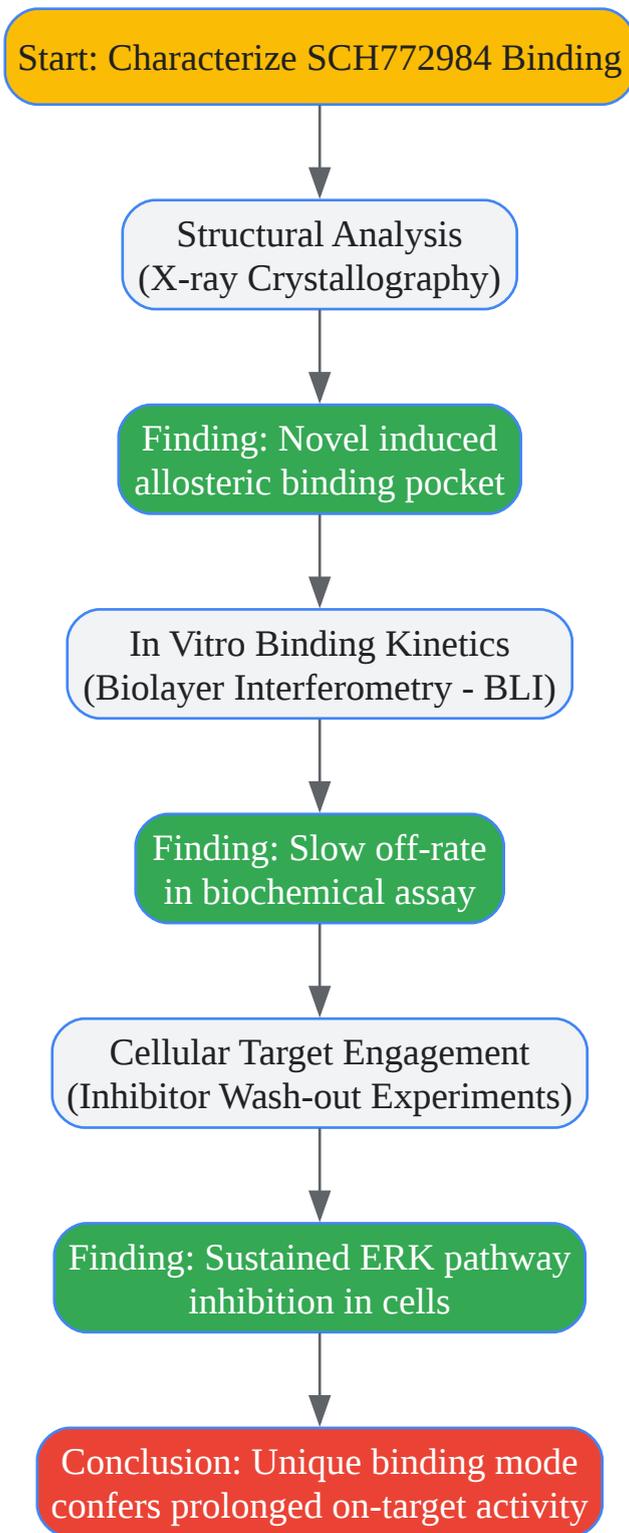
Kinase Off-Target	IC ₅₀ or Inhibition
CLK2	104 nM (IC ₅₀) [1]
DRAK1	~40-70x weaker than ERK2 [1]
TTK/MPS1	~40-70x weaker than ERK2 [1]
Haspin (GSG2)	398 nM (IC ₅₀) [1]
JNK1	1080 nM (IC ₅₀) [1]

Structural studies confirm that **SCH772984** binds to these off-targets (haspin and JNK1) in canonical, distinct Type-I binding modes, which have faster binding kinetics compared to the unique mode seen in ERK1/2 [1].

Experimental Evidence for Slow Kinetics

Several key experiments characterized the slow binding kinetics of **SCH772984**.

Experimental Workflow for Characterizing Inhibitor Kinetics



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*Experimental workflow for characterizing **SCH772984** kinetics*

- **In Vitro Binding Kinetics (Biolayer Interferometry - BLI):** BLI experiments directly measured the binding and dissociation of **SCH772984** from ERK1/2, demonstrating a **slow off-rate** [1].
- **Cellular Target Engagement (Wash-out Experiments):** In cell-based assays, the inhibitor was washed out from the culture medium. For **SCH772984**, **ERK1/2 and pathway inhibition persisted** long after removal, confirming sustained target engagement due to the slow off-rate observed in vitro [1].

Biological and Therapeutic Implications

The slow-binding, unique mechanism of **SCH772984** has several important implications:

- **Overcoming Drug Resistance:** **SCH772984** has shown antitumor activity in models of cancer that have developed resistance to upstream BRAF or MEK inhibitors [4] [5].
- **Dual Action Mechanism:** It not only inhibits the catalytic activity of ERK1/2 but also blocks its activating phosphorylation by MEK, leading to more complete suppression of MAPK pathway signaling [6].
- **Guide for Inhibitor Design:** The novel binding pocket revealed by **SCH772984** provides a blueprint for designing a new generation of highly selective kinase inhibitors with prolonged on-target activity [1] [2].

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To cite this document: Smolecule. [Structural Mechanism of Slow Binding]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548773#sch772984-slow-binding-kinetics>]

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